molecular formula C13H23ClO3 B14235370 6-Chloro-3,7-dimethylocta-1,7-dien-3-ol;propanoic acid CAS No. 562107-61-3

6-Chloro-3,7-dimethylocta-1,7-dien-3-ol;propanoic acid

Cat. No.: B14235370
CAS No.: 562107-61-3
M. Wt: 262.77 g/mol
InChI Key: XMYVIALGIJGJLH-UHFFFAOYSA-N
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Description

6-Chloro-3,7-dimethylocta-1,7-dien-3-ol;propanoic acid is a chemical compound with the molecular formula C13H22ClO2. This compound is known for its unique structure, which includes a chloro group, two methyl groups, and a propanoic acid moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3,7-dimethylocta-1,7-dien-3-ol;propanoic acid typically involves the esterification of linalool with propanoic acid. The reaction is carried out in the presence of an inorganic acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of linalool and propanoic acid into a reactor, where the esterification reaction takes place. The product is then separated and purified using industrial-scale distillation columns .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3,7-dimethylocta-1,7-dien-3-ol;propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-3,7-dimethylocta-1,7-dien-3-ol;propanoic acid is utilized in various scientific research fields, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-3,7-dimethylocta-1,7-dien-3-ol;propanoic acid involves its interaction with specific molecular targets and pathways. The chloro group and the propanoic acid moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3,7-dimethylocta-1,7-dien-3-ol;propanoic acid is unique due to the presence of the chloro group and the propanoic acid moiety, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Properties

CAS No.

562107-61-3

Molecular Formula

C13H23ClO3

Molecular Weight

262.77 g/mol

IUPAC Name

6-chloro-3,7-dimethylocta-1,7-dien-3-ol;propanoic acid

InChI

InChI=1S/C10H17ClO.C3H6O2/c1-5-10(4,12)7-6-9(11)8(2)3;1-2-3(4)5/h5,9,12H,1-2,6-7H2,3-4H3;2H2,1H3,(H,4,5)

InChI Key

XMYVIALGIJGJLH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)O.CC(=C)C(CCC(C)(C=C)O)Cl

Origin of Product

United States

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